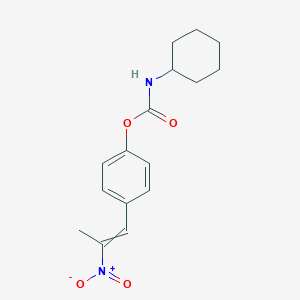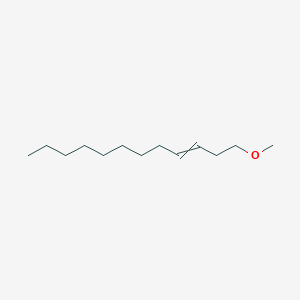
1-Methoxydodec-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxydodec-3-ene is an organic compound with the molecular formula C13H26O. It is characterized by a methoxy group (-OCH3) attached to a dodecene chain, specifically at the first carbon, with a double bond located at the third carbon. This compound is part of the larger family of alkenes and ethers, combining properties of both functional groups.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxydodec-3-ene can be synthesized through various methods. One common approach involves the reaction of 1-dodecene with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methoxy derivative. The reaction typically requires controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the methoxylation process.
化学反応の分析
Types of Reactions: 1-Methoxydodec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form epoxides or diols.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield 1-methoxydodecane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or osmium tetroxide in pyridine.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Strong nucleophiles like sodium hydride or lithium aluminum hydride.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 1-Methoxydodecane.
Substitution: Various substituted dodecenes depending on the nucleophile used.
科学的研究の応用
1-Methoxydodec-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methoxydodec-3-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The double bond allows for addition reactions, making it a versatile intermediate in organic synthesis.
類似化合物との比較
1-Methoxydodecane: Lacks the double bond, making it less reactive in addition reactions.
1-Methoxy-3-decene: Shorter carbon chain, affecting its physical properties and reactivity.
1-Methoxy-2-dodecene: Different position of the double bond, leading to variations in chemical behavior.
Uniqueness: 1-Methoxydodec-3-ene’s combination of a methoxy group and a double bond at specific positions makes it unique in its reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
61140-72-5 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC名 |
1-methoxydodec-3-ene |
InChI |
InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h10-11H,3-9,12-13H2,1-2H3 |
InChIキー |
SQXLVAPLPXTENY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



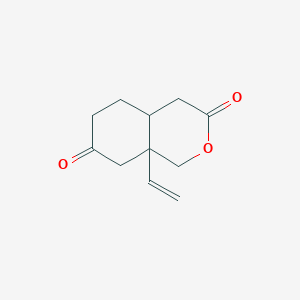
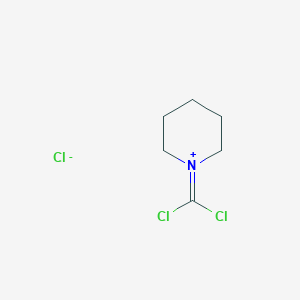
![S-[(Furan-2-yl)methyl] furan-2-carbothioate](/img/structure/B14597911.png)

![1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-](/img/structure/B14597915.png)

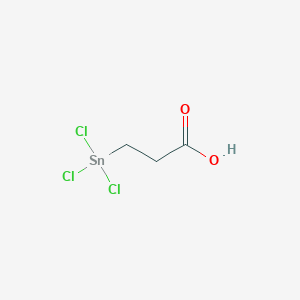
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)

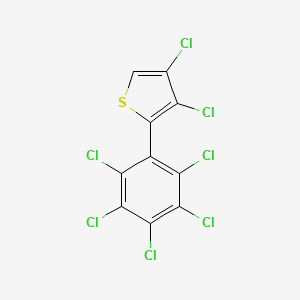
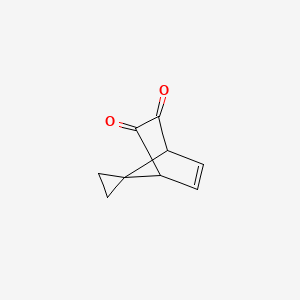
![Methyl 3-({amino[bis(2-chloroethyl)amino]phosphoryl}oxy)propanoate](/img/structure/B14597933.png)
